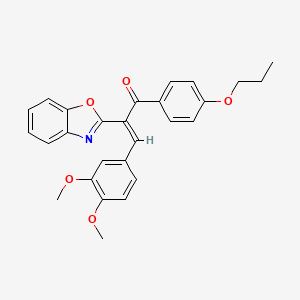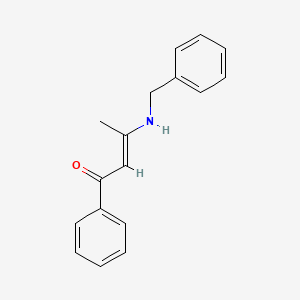![molecular formula C21H23N3O4S B5488520 1-acetyl-N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5488520.png)
1-acetyl-N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-acetyl-N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-4-piperidinecarboxamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, a cyano group, a dimethoxyphenyl group, a thiophene ring, and a piperidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acetyl group could be introduced via an acylation reaction . The cyano group could be introduced via a cyanation reaction . The dimethoxyphenyl group could be introduced via a Friedel-Crafts alkylation reaction . The thiophene ring could be formed via a cyclization reaction . Finally, the piperidine ring could be formed via a ring-closing reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The acetyl group, cyano group, and dimethoxyphenyl group would all contribute to the electron density of the molecule, potentially leading to interesting electronic properties . The thiophene and piperidine rings would add a degree of three-dimensionality to the molecule, which could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetyl group could undergo hydrolysis to form a carboxylic acid . The cyano group could be reduced to form an amine . The dimethoxyphenyl group could undergo demethylation to form a dihydroxyphenyl group . The thiophene ring could undergo electrophilic aromatic substitution . Finally, the piperidine ring could undergo N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be influenced by the presence of polar functional groups such as the acetyl and cyano groups . Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the presence of any intramolecular or intermolecular forces .Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, its mechanism of action could involve binding to a specific protein or enzyme, thereby modulating its activity . If it were intended to be used as a dye or pigment, its mechanism of action could involve absorbing and/or emitting light at specific wavelengths .
Safety and Hazards
As with any chemical compound, this compound could potentially pose certain safety hazards. For example, it could be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Therefore, appropriate safety precautions should be taken when handling this compound, such as wearing protective gloves and eye protection, and using it only in a well-ventilated area .
Orientations Futures
The future directions for research on this compound could involve exploring its potential uses in various fields. For example, it could be investigated for its potential use as a drug, a dye or pigment, a catalyst, or a building block for the synthesis of other complex organic molecules . Additionally, new methods for its synthesis could be developed, potentially making it easier and more cost-effective to produce .
Propriétés
IUPAC Name |
1-acetyl-N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-13(25)24-8-6-14(7-9-24)20(26)23-21-16(11-22)17(12-29-21)15-4-5-18(27-2)19(10-15)28-3/h4-5,10,12,14H,6-9H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOUVEBSHASHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2,5-dioxo-1-[2-(phenylthio)phenyl]-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B5488453.png)


![2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5488472.png)

![N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide](/img/structure/B5488478.png)
![3-(butylthio)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488497.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5488502.png)
![N,2-dimethyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5488506.png)
![2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5488508.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5488541.png)
![5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl 4-methylbenzenesulfonate](/img/structure/B5488543.png)

